molecular formula C13H12N2O2 B1440896 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime CAS No. 1030421-72-7

3-(Pyridin-3-ylmethoxy)benzaldehyde oxime

Cat. No. B1440896
CAS RN: 1030421-72-7
M. Wt: 228.25 g/mol
InChI Key: YSEWNGORSFRMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, also known as PMBO, is an organic compound with important applications in scientific research and industry. It has a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime were not found in the available information .

Scientific Research Applications

Antimicrobial Activity

Oxime ethers, including compounds like 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, have been studied for their antimicrobial properties . These compounds can be effective against a range of microbial pathogens, potentially offering new avenues for the treatment of infectious diseases.

Antidepressant Properties

Research has indicated that certain oxime ethers exhibit antidepressant activity . This suggests that 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime could be a candidate for the development of new antidepressant drugs.

Anticancer Potential

The structure of oxime ethers has been associated with anticancer activity . As such, 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime may have potential applications in cancer research, possibly leading to the development of novel oncology treatments.

Herbicidal Use

Some oxime ethers are known to possess herbicidal activity . This implies that 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime could be used in the development of herbicides for agricultural purposes.

Proteomics Research

3-(Pyridin-3-ylmethoxy)benzaldehyde oxime is available for purchase as a specialty product for proteomics research . In proteomics, it may be used as a reagent or a building block for synthesizing peptides or mimetics.

Drug Development

While direct references to the use of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime in drug development were not found, its structural features suggest it could be useful in the synthesis of drug candidates or as a pharmacophore in medicinal chemistry .

properties

IUPAC Name

N-[[3-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-3-1-5-13(7-11)17-10-12-4-2-6-14-8-12/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEWNGORSFRMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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